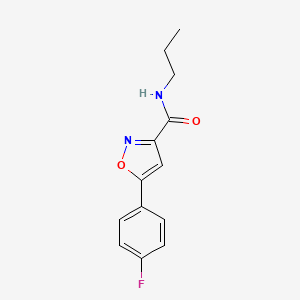![molecular formula C16H19ClN2O3S B4459983 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4459983.png)
3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole
説明
3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole, also known as CP-526,555, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazole derivatives and has been shown to have a high affinity for the glutamate receptor, specifically the NR2B subunit. In
作用機序
3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole is a selective antagonist of the NR2B subunit of the glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. The NR2B subunit is particularly important in mediating the effects of glutamate on these processes.
Biochemical and Physiological Effects
3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to have a number of biochemical and physiological effects. In animal models of stroke and traumatic brain injury, 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to reduce neuronal damage and improve functional outcomes. Additionally, 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
One advantage of using 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole in lab experiments is its high selectivity for the NR2B subunit of the glutamate receptor. This allows researchers to specifically target this subunit and study its effects on various physiological processes. However, one limitation of using 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole is its relatively low potency compared to other NR2B antagonists. This can make it more difficult to achieve the desired effects in lab experiments.
将来の方向性
There are several potential future directions for research on 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole. One area of interest is its potential use in the treatment of depression. Animal studies have shown that 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has antidepressant effects, and further research is needed to determine its potential clinical applications in humans. Additionally, 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully explore these potential applications.
Conclusion
3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as analgesic effects in animal models of chronic pain. Its high selectivity for the NR2B subunit of the glutamate receptor makes it a valuable tool for researchers studying the effects of glutamate on various physiological processes. Future research is needed to fully explore its potential therapeutic applications in humans.
科学的研究の応用
3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, 3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been investigated for its potential use in the treatment of chronic pain and depression.
特性
IUPAC Name |
3-[1-(3-chlorophenyl)sulfonylpyrrolidin-2-yl]-5-propyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-2-5-13-11-15(18-22-13)16-8-4-9-19(16)23(20,21)14-7-3-6-12(17)10-14/h3,6-7,10-11,16H,2,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEPQCYIKOVWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol](/img/structure/B4459907.png)
![2-(2-furylmethyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4459921.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4459924.png)
![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B4459929.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459936.png)
![2-chloro-N-ethyl-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4459950.png)

![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B4459962.png)
![1-[(dimethylamino)sulfonyl]-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide](/img/structure/B4459969.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4459978.png)
![6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4459981.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B4459996.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4460004.png)
